molecular formula C19H22N2O4 B497330 7-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-4-methyl-2H-chromen-2-one CAS No. 890598-05-7

7-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-4-methyl-2H-chromen-2-one

Cat. No.: B497330
CAS No.: 890598-05-7
M. Wt: 342.4g/mol
InChI Key: IKJJFDLZNOANAY-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-4-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is modified with a hydroxypropoxy group and a trimethylpyrazolyl moiety. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Hydroxypropoxy Group: The hydroxypropoxy group can be introduced via an etherification reaction. This involves reacting the chromen-2-one core with 3-chloro-1,2-propanediol under basic conditions.

    Attachment of the Trimethylpyrazolyl Moiety: The final step involves the nucleophilic substitution reaction where the hydroxypropoxy intermediate is reacted with 3,4,5-trimethyl-1H-pyrazole in the presence of a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The chromen-2-one core can be reduced to form a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of dihydrochromen-2-one derivatives.

    Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 7-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-4-methyl-2H-chromen-2-one is studied for its potential biological activities. It has been investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of cancer treatment and neuroprotection.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chromen-2-one core can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methyl-2H-chromen-2-one: Lacks the hydroxypropoxy and trimethylpyrazolyl groups, resulting in different chemical and biological properties.

    7-(2-hydroxypropoxy)-4-methyl-2H-chromen-2-one: Similar but lacks the trimethylpyrazolyl group.

    4-methyl-2H-chromen-2-one: The simplest form, lacking both the hydroxypropoxy and trimethylpyrazolyl groups.

Uniqueness

The presence of both the hydroxypropoxy and trimethylpyrazolyl groups in 7-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-4-methyl-2H-chromen-2-one imparts unique chemical reactivity and biological activity. These structural features enhance its potential for diverse applications in scientific research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

7-[2-hydroxy-3-(3,4,5-trimethylpyrazol-1-yl)propoxy]-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-11-7-19(23)25-18-8-16(5-6-17(11)18)24-10-15(22)9-21-14(4)12(2)13(3)20-21/h5-8,15,22H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJJFDLZNOANAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CN3C(=C(C(=N3)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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